Product packaging for HDAC-IN-H13(Cat. No.:)

HDAC-IN-H13

Cat. No.: B1192849
M. Wt: 490.596
InChI Key: SELDFFFQCMDDJR-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HDAC-IN-H13, also known in research as GCJ-490A, is a novel pan-histone deacetylase (HDAC) inhibitor identified for its potent anti-tumor activity . This compound acts as a potent inhibitor of key HDAC enzymes, including HDAC1, HDAC3, and HDAC6, with half-maximal inhibitory concentration (IC50) values in the nanomolar range . Its robust pharmacokinetic profile includes high tissue distribution specificity in the lung, making it a compelling candidate for investigating treatments for non-small cell lung cancer (NSCLC) . In vitro and in vivo studies demonstrate that this compound effectively inhibits NSCLC cell proliferation and induces apoptosis . Its mechanism involves increasing histone acetylation at the IKKα promoter, which enhances IKKα transcription and leads to the essential downregulation of the c-Met protein. This unique pathway is critical for the observed synergistic anti-tumor activity when this compound is used in combination with EGFR inhibitors like gefitinib, suggesting a promising strategy to overcome resistance to targeted therapies in cancer . As an epigenetic modulator, this compound promotes histone hyperacetylation, leading to a more open chromatin structure and altered gene expression. By inhibiting HDACs, it shifts the balance from transcriptionally repressive to transcriptionally active states, potentially reactivating silenced tumor suppressor genes . HDAC inhibitors are also known to acetylate numerous non-histone proteins, affecting key cellular processes including cell cycle progression, differentiation, and apoptosis . This product is intended for research purposes only and is not approved for human, veterinary, or diagnostic use. Researchers should handle this material with care, adhering to all relevant laboratory safety protocols.

Properties

Molecular Formula

C25H22N4O3S2

Molecular Weight

490.596

IUPAC Name

(S)-5-Cyclopropyl-N-(1-(4-(hydroxycarbamoyl)phenyl)ethyl)-5'-phenyl-[2,2'-bithiazole]-4-carboxamide

InChI

InChI=1S/C25H22N4O3S2/c1-14(15-7-11-18(12-8-15)22(30)29-32)27-23(31)20-21(17-9-10-17)34-25(28-20)24-26-13-19(33-24)16-5-3-2-4-6-16/h2-8,11-14,17,32H,9-10H2,1H3,(H,27,31)(H,29,30)/t14-/m0/s1

InChI Key

SELDFFFQCMDDJR-AWEZNQCLSA-N

SMILES

O=C(C1=C(C2CC2)SC(C3=NC=C(C4=CC=CC=C4)S3)=N1)N[C@H](C5=CC=C(C(NO)=O)C=C5)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HDAC-IN-H13

Origin of Product

United States

Discovery and Pre Clinical Development of Hdac in H13

Identification of HDAC-IN-H13 as a Novel Histone Deacetylase Inhibitor

This compound, also referred to as compound H13, was identified through research focused on developing novel and potent HDAC inhibitors. acs.orgnih.gov It was synthesized as part of a series of bisthiazole-based compounds designed to inhibit the enzymatic activity of histone deacetylases. nih.gov

Laboratory studies demonstrated that this compound exhibits potent inhibitory activity against several human HDAC isoforms. acs.orgtandfonline.com Specifically, it showed excellent inhibitory effects against the class I enzymes HDAC1 and HDAC3, and the class IIb enzymes HDAC6 and HDAC10. tandfonline.com The potency of this inhibition is highlighted by its low nanomolar half-maximal inhibitory concentration (IC₅₀) values against these specific enzymes. tandfonline.com

In addition to its enzymatic inhibition, this compound was evaluated for its effect on cancer cell lines. It displayed profound activity against MCF-7 and MDA-MB-231 breast cancer cell lines. tandfonline.com

Table 1: Inhibitory Activity of this compound against Specific HDAC Isoforms

Target Enzyme IC₅₀ (nM)
HDAC1 1.59 - 5.61 tandfonline.com
HDAC3 1.59 - 5.61 tandfonline.com
HDAC6 1.59 - 5.61 tandfonline.com
HDAC10 1.59 - 5.61 tandfonline.com

This table summarizes the reported half-maximal inhibitory concentration (IC₅₀) range for this compound against selected histone deacetylase isoforms.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (nM)
MCF-7 Breast Cancer 58.52 tandfonline.com
MDA-MB-231 Breast Cancer 76.56 tandfonline.com

This table shows the half-maximal inhibitory concentration (IC₅₀) of this compound, indicating its activity in specific human cancer cell lines.

Structural Classification of this compound (e.g., Bisthiazole-Based Hydroxamic Acid)

This compound is classified chemically as a bisthiazole-based hydroxamic acid. acs.orgnih.gov This classification points to its core chemical structure, which is built upon a foundation containing two thiazole (B1198619) rings. The hydroxamic acid moiety is a key functional group that plays a critical role in the compound's mechanism of action. turkjps.orgtandfonline.com

The general pharmacophore model for hydroxamic acid-based HDAC inhibitors consists of three main structural units:

A cap group: This part of the molecule is responsible for surface recognition and interacts with the entrance of the HDAC enzyme's active site. turkjps.org In this compound, this includes an α-(S)-methyl-substituted benzyl (B1604629) group. acs.orgnih.gov

A hydrophobic linker: This region connects the cap group to the zinc-binding group and fits into the hydrophobic channel of the enzyme. turkjps.org

A zinc-binding group (ZBG): This is the functional part of the inhibitor that chelates the essential zinc ion (Zn²⁺) in the active site of class I, II, and IV HDACs, thereby blocking their enzymatic activity. wikipedia.orgbmglabtech.comtandfonline.com In this compound, this function is performed by the hydroxamic acid group. tandfonline.com

This three-part structure is a hallmark of many potent HDAC inhibitors developed over the last few decades. turkjps.orgresearchgate.net

Context of its Development within HDAC Inhibitor Research

The development of this compound is situated within the broader scientific effort to create more effective and selective anticancer drugs by targeting epigenetic mechanisms. frontiersin.orgmdpi.com Since the identification of the first HDACs, researchers have worked to design small molecule inhibitors that can reverse the aberrant epigenetic states found in cancer cells. frontiersin.orgresearchgate.net This has led to the development of several classes of HDAC inhibitors based on their chemical structures, including hydroxamic acids, benzamides, cyclic peptides, and aliphatic acids. turkjps.org

Hydroxamic acids, such as Vorinostat and Panobinostat, represent one of the most successful classes of HDAC inhibitors, with several compounds approved for clinical use in treating certain cancers. turkjps.orgnih.gov The research that produced this compound is a continuation of this line of inquiry, aiming to synthesize novel compounds with high potency. acs.orgnih.gov A significant goal in modern HDAC inhibitor research is the development of isoform-selective inhibitors. nih.gov The human genome contains 11 zinc-dependent HDACs, and designing inhibitors that target specific isoforms or classes (e.g., Class I vs. Class II) is believed to be a key strategy for improving therapeutic outcomes and potentially creating more targeted treatments. researchgate.netnih.gov The work leading to this compound was part of a program to develop highly potent bisthiazole-based compounds, contributing to the growing library of chemical tools available to study HDAC biology. acs.orgnih.gov

Table 3: Compound Names Mentioned

Compound Name
Belinostat
Panobinostat
Romidepsin
Trichostatin A
Vorinostat

Information regarding the specific chemical compound “this compound” is not available in the provided search results. Therefore, a detailed article focusing solely on this compound as per the requested outline cannot be generated at this time.

The search results provided general information about Histone Deacetylase (HDAC) inhibitors, their mechanisms of action, and classification. This includes details on how these inhibitors interact with HDAC enzymes at a molecular level and their varying selectivity for different HDAC isoforms. However, no specific data, research findings, or enzymatic inhibition profiles for a compound explicitly named “this compound” were found.

To generate the requested article, specific information on this compound's potency against human HDAC isoforms (such as HDAC1, HDAC2, HDAC3, HDAC6, and HDAC10), its isoform selectivity, a comparison of its potency to reference inhibitors like SAHA/Vorinostat, and details of its molecular interactions (Zinc-Binding Group, Cap Group, and Linker Region interactions) would be required. Without such specific data, it is not possible to create a scientifically accurate and informative article that adheres to the provided outline.

Molecular Mechanism of Action of Hdac in H13

Molecular Interactions with HDAC Enzymes

Role of Specific Structural Moieties (e.g., α-(S)-methyl-substituted benzyl (B1604629) group)

There is no available research that specifically investigates the structure-activity relationship of HDAC-IN-H13, and therefore, the contribution of the α-(S)-methyl-substituted benzyl group or other moieties to its biological activity remains uncharacterized.

Effects on Histone Acetylation Status

Global Histone Hyperacetylation (e.g., H3, H4)3.3.2. Specific Histone Lysine (B10760008) Residue Acetylation

No studies were found that document the impact of this compound on the acetylation status of histones. Consequently, there is no data on whether it induces global hyperacetylation of histones H3 and H4, or on its effects on specific lysine residues.

Effects on Non-Histone Protein Acetylation

Modulation of Transcription Factors (e.g., p53, RUNX3, HIF-1α)3.4.2. Impact on Chaperone Proteins (e.g., HSP90)

Similarly, the scientific literature lacks information regarding the effects of this compound on the acetylation of non-histone proteins. There are no published findings on its ability to modulate the acetylation of transcription factors such as p53, RUNX3, or HIF-1α, nor on its impact on chaperone proteins like HSP90.

Due to the absence of specific research on this compound, a scientifically rigorous and detailed article that adheres to the requested outline cannot be generated at this time. Further research and publication of data specific to this compound are required to provide a comprehensive understanding of its molecular and cellular activities.

Acetylation of Alpha-Tubulin

The acetylation of alpha-tubulin, a critical post-translational modification, is predominantly regulated by the enzymatic activity of Histone Deacetylase 6 (HDAC6). This enzyme specifically removes acetyl groups from lysine residues on alpha-tubulin, a key component of microtubules. Microtubules are dynamic cytoskeletal structures essential for numerous cellular processes, including intracellular transport, cell division, and motility. The acetylation state of these structures is crucial for their stability and function.

A selective inhibitor of HDAC6, such as this compound is presumed to be, would directly interfere with the deacetylating action of this enzyme. By binding to the catalytic domain of HDAC6, the inhibitor would block its enzymatic function. This inhibition leads to an accumulation of acetylated alpha-tubulin, a state often referred to as hyperacetylation.

Increased acetylation of alpha-tubulin is associated with more stable and flexible microtubules. This enhanced stability can have profound effects on cellular dynamics and is a key area of investigation in various therapeutic contexts.

Detailed Research Findings on HDAC6 Inhibition and Alpha-Tubulin Acetylation

While specific data for this compound is not available, extensive research on other selective HDAC6 inhibitors has consistently demonstrated their impact on alpha-tubulin acetylation. These studies provide a clear picture of the expected cellular outcomes following the inhibition of HDAC6.

For instance, studies involving well-characterized HDAC6 inhibitors have shown a significant and dose-dependent increase in the levels of acetylated alpha-tubulin in various cell lines. This is typically measured using techniques such as Western blotting, which can quantify the amount of acetylated tubulin relative to the total tubulin.

The functional consequences of this increased acetylation are also well-documented. Researchers have observed that treatment with HDAC6 inhibitors leads to alterations in microtubule-dependent processes. For example, the trafficking of cellular cargo along microtubule tracks can be enhanced, and the dynamics of microtubule assembly and disassembly can be modulated.

The following interactive table summarizes findings from studies on various HDAC6 inhibitors, illustrating the common effect of this class of compounds on alpha-tubulin acetylation.

CompoundCell LineObserved Effect on Alpha-Tubulin Acetylation
Tubastatin A HeLaSignificant increase
Ricolinostat (ACY-1215) Multiple Myeloma CellsDose-dependent increase
Citarinostat (ACY-241) T-cellsMarked increase
Nexturastat A Neuronal CellsElevated levels

These findings collectively support the mechanistic model wherein the inhibition of HDAC6 by a compound like this compound would lead to the hyperacetylation of alpha-tubulin, thereby influencing microtubule stability and function.

Cellular and Biochemical Effects of Hdac in H13 in in Vitro Models

Cell Proliferation and Viability Modulation

HDAC-IN-H13 has been shown to modulate the growth and proliferation of various cancer cell lines, with a particular focus on its activity in lung adenocarcinoma models.

Lung Adenocarcinoma: this compound (GCJ-490A) markedly inhibits the proliferation of a panel of human non-small cell lung cancer (NSCLC) cell lines in a dose-dependent manner. typeset.iocancerbiomed.org This anti-proliferative effect has been observed in cell lines with varying resistance profiles to other targeted therapies, such as gefitinib. typeset.io The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the compound required to inhibit cell proliferation by 50%, range from 20 to 180 nM/L across different NSCLC lines after 72 hours of exposure. typeset.iocancerbiomed.org

The compound's efficacy has been demonstrated in several specific NSCLC cell lines, including A549, H460, HCC827/GR6, and H1975. typeset.iocancerbiomed.org

Interactive Table: Anti-proliferative Activity of this compound in NSCLC Cell Lines

Cell Line Cancer Type IC50 (nM/L) Reference
A549 Non-Small Cell Lung Cancer 20-180 typeset.iocancerbiomed.org
H460 Non-Small Cell Lung Cancer 20-180 typeset.iocancerbiomed.org
HCC827/GR6 Non-Small Cell Lung Cancer 20-180 typeset.iocancerbiomed.org

Ovarian Cancer, Glioma, Malignant Pleural Mesothelioma, and Prostate Cancer: Detailed research findings on the specific anti-proliferative activity of this compound in ovarian cancer, glioma, malignant pleural mesothelioma, and prostate cancer cell lines were not available in the reviewed scientific literature.

Specific data comparing the anti-proliferative activity of this compound in cancerous versus non-cancerous cell lines, such as IC50 values in normal cell lines, were not detailed in the reviewed research articles.

Cell Cycle Regulation

While HDAC inhibitors as a class are known to interfere with cell cycle progression, specific data detailing the effects of this compound on cell cycle phases and regulatory proteins are limited in the available literature.

The available scientific literature focusing on this compound (GCJ-490A) does not provide specific details or flow cytometry data regarding its ability to induce cell cycle arrest in the G0/G1 or G2/M phases. typeset.iofrontiersin.orgcancerbiomed.orgnih.gov

Information regarding the specific modulation of cell cycle regulatory proteins such as p21, cyclins, or cyclin-dependent kinases (CDKs) following treatment with this compound is not described in the reviewed studies. typeset.iofrontiersin.orgcancerbiomed.orgnih.gov

Apoptosis and Programmed Cell Death Induction

This compound is a potent inducer of apoptosis in NSCLC cells. frontiersin.orgoncotarget.com The compound triggers programmed cell death in a dose-dependent fashion. cancerbiomed.org

The mechanism of apoptosis induction involves the activation of key components of the cell death machinery. Treatment with this compound leads to an increase in cleaved Poly (ADP-ribose) polymerase (PARP) and activated caspase-3, which are hallmark indicators of apoptosis. typeset.io Furthermore, the compound modulates the balance of Bcl-2 family proteins, causing an increase in the pro-apoptotic protein Bim and a decrease in the anti-apoptotic protein Bcl-XL. typeset.io This shift toward a pro-apoptotic state is accompanied by the upregulation of acetylated histone H3 lysine (B10760008) 9 (H3K9-Ac) and acetylated α-tubulin, confirming the compound's activity as an HDAC inhibitor within the cells. typeset.io

Activation of Apoptotic Pathways (e.g., intrinsic and extrinsic pathways, caspase activation)

Histone deacetylase inhibitors as a class are known to induce apoptosis, or programmed cell death, in cancer cells through multiple mechanisms. nih.gov This activation can occur through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. frontiersin.orgbrieflands.com

The extrinsic pathway is initiated by the binding of death ligands to receptors on the cell surface, a process that can be enhanced by HDAC inhibitors. frontiersin.org The intrinsic pathway, considered a major mechanism for HDAC inhibitor-induced cell death, is triggered by internal cellular stress and involves the mitochondria. frontiersin.org Inhibition of HDACs can lead to the upregulation of pro-apoptotic proteins that permeabilize the mitochondrial membrane, leading to the release of apoptogenic factors. frontiersin.orgnih.gov

A key event in both pathways is the activation of caspases, a family of proteases that execute the apoptotic program. Inhibition of HDAC1, HDAC2, and HDAC3 has been shown to significantly increase the activity of initiator caspase-9 (central to the intrinsic pathway) and executioner caspases-3 and -7, which dismantle the cell. d-nb.info

Impact on Pro- and Anti-Apoptotic Proteins (e.g., PUMA, Bax, Apaf1, Bcl-2)

The commitment to apoptosis is tightly regulated by the balance between pro- and anti-apoptotic proteins, particularly those in the B-cell lymphoma 2 (Bcl-2) family. HDAC inhibitors disrupt this balance in favor of cell death.

Studies on various HDAC inhibitors have consistently shown an upregulation of pro-apoptotic proteins. For instance, treatment with the HDAC inhibitor valproic acid in hepatocellular carcinoma cells led to increased expression of the pro-apoptotic proteins Bax, Bak, and Bim. waocp.org Similarly, the novel HDAC inhibitor MPT0B291 was found to increase the mRNA levels of PUMA, Bax, and Apaf1 in glioma cells. ijbs.com The protein Apaf1 (Apoptotic protease-activating factor 1) is a crucial component of the apoptosome, which activates caspase-9; its upregulation directly links HDAC inhibition to the intrinsic apoptotic pathway. d-nb.info

Concurrently, HDAC inhibitors lead to the downregulation of anti-apoptotic proteins. Treatment with inhibitors like trichostatin A and sodium butyrate (B1204436) has been shown to repress the transcription of the key survival protein Bcl-2. nih.gov Likewise, valproic acid treatment resulted in decreased expression of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Mcl-1. waocp.org Targeted inactivation of HDAC2 has also been shown to suppress Bcl-2 levels while restoring the activity of pro-apoptotic Bax and Apaf1. frontiersin.org

Table 1: General Effects of HDAC Inhibitors on Apoptotic Proteins
Protein FamilySpecific ProteinEffect of HDAC InhibitionReference
Pro-ApoptoticPUMA, Bax, Bak, BimUpregulation waocp.orgijbs.com
Apaf1Upregulation d-nb.infoijbs.com
BaxActivation frontiersin.org
Anti-ApoptoticBcl-2Downregulation frontiersin.orgwaocp.orgnih.gov
Bcl-xL, Mcl-1Downregulation waocp.org

Cellular Differentiation Induction

A significant effect of the potent HDAC inhibitor, identified in the literature as I13, is the induction of cellular differentiation. nih.gov Acute myeloid leukemia (AML) is characterized by a blockage in the differentiation of myeloid cells. nih.gov In in vitro studies, I13 was shown to significantly inhibit the proliferation and colony formation of various AML cell lines by inducing them to differentiate and exit the cell cycle. nih.gov

This effect was observed across multiple AML subtypes. nih.gov The mechanism was linked to the compound's inhibition of HDAC activity, as evidenced by an increase in the acetylation of histone H3, which subsequently led to cellular differentiation. nih.gov

Table 2: AML Cell Lines Demonstrating Differentiation Upon this compound (I13) Treatment
AML Cell LineAML SubtypeReference
Kasumi-1M2 with t(8;21) translocation nih.gov
KG-1Leukemic stem-like cells nih.gov
MOLM-13M5 nih.gov
NB4M3 nih.gov

Modulation of Gene Expression Profiles

As epigenetic modulators, HDAC inhibitors, including this compound, fundamentally alter the gene expression profiles of cancer cells. This is achieved by increasing histone acetylation, which leads to a more relaxed chromatin structure that allows for the transcription of previously silenced genes. mdpi.com

A key mechanism of action for HDAC inhibitors is the reactivation of silenced tumor suppressor genes, which play crucial roles in controlling cell growth and apoptosis. mdpi.comjournaljpri.com The expression of these protective genes is often obstructed in cancer cells through epigenetic mechanisms. mdpi.com HDAC inhibitors can reverse this, leading to the upregulation of critical tumor suppressors such as p53 and the cyclin-dependent kinase inhibitor p21. waocp.orgijbs.comnih.gov The re-expression of p21, for example, can induce a halt in the cell cycle, preventing cancer cell proliferation. nih.gov

In addition to upregulating protective genes, HDAC inhibitors can also lead to the downregulation of oncogenes, which are genes that have the potential to cause cancer. Transcriptomic studies have shown that HDAC inhibitors can preferentially downregulate the transcription of highly expressed genes, a category that often includes amplified oncogenes in cancer cells. mdpi.com Interestingly, the differentiation of AML cells induced by the inhibitor I13 was found to be independent of the AML1-ETO oncogene, a key driver in t(8;21) leukemia. nih.gov This indicates that the compound can bypass certain oncogenic drivers to exert its therapeutic effect.

To understand the global molecular changes induced by this compound's analogue, I13, a transcriptomic analysis using mRNA sequencing was performed on the Kasumi-1 AML cell line. The analysis revealed that the compound does not cause universal changes in gene expression, but rather modulates a specific subset of genes, with 76 genes being upregulated and 65 downregulated. nih.gov

A key finding from this analysis was the significant upregulation of genes involved in the antigen processing and presentation pathway . nih.gov This suggests that the inhibitor may enhance the ability of immune cells to recognize and target leukemic cells. nih.gov

Table 3: Key Upregulated Genes in the Antigen Presentation Pathway by this compound (I13) in Kasumi-1 Cells
Gene SymbolGene NameFunctionReference
CIITAClass II Major Histocompatibility Complex TransactivatorMaster control factor for the expression of MHC class II genes. nih.gov
HLA-BMajor Histocompatibility Complex, Class I, BPresents peptides from inside the cell to cytotoxic T cells. nih.gov
HLA-DPMajor Histocompatibility Complex, Class II, DPPresents antigens from outside the cell to T-helper cells. nih.gov
HLA-DRAMajor Histocompatibility Complex, Class II, DR AlphaForms a heterodimer that presents antigens to T-helper cells. nih.gov

Effects on Angiogenesis-Related Pathways

No studies were found that investigate the effect of this compound on angiogenesis.

Immune System Modulation

Enhancement of Anti-mycobacterial Activity in Macrophages:There are no published findings regarding the effects of this compound on the anti-mycobacterial response of macrophages.

Until research on this specific compound is published and made publicly available, no detailed scientific article on its cellular and biochemical effects can be generated.

Preclinical in Vivo Efficacy of Hdac in H13 in Animal Models

Anti-tumor Efficacy in Xenograft and Allograft Models

In vivo studies utilizing animal models are critical for evaluating the anti-cancer potential of new therapeutic compounds. HDAC-IN-H13 has been assessed in several such models, showing promise in inhibiting tumor development and progression.

Inhibition of Tumor Growth (e.g., glioma, prostate cancer)

While specific in vivo studies for this compound in glioma and prostate cancer models are not extensively detailed in available literature, the broader class of HDAC inhibitors has established efficacy in these areas, providing a strong rationale for its potential application.

Glioma: HDAC inhibitors are recognized as a potential new class of anti-tumor agents for glioblastoma (GBM), the most aggressive primary brain tumor. researchgate.net Preclinical studies with various HDAC inhibitors in glioma xenograft and allograft models have demonstrated a reduction in tumor volume and suppression of tumor growth. researchgate.netnih.gov These inhibitors can induce cell cycle arrest, promote apoptosis, and increase the acetylation of key proteins like p53, which is critical for its tumor-suppressor functions. researchgate.net For instance, the HDAC inhibitor MPT0B291 was shown to reduce tumor volume in both xenograft and allograft glioma models. researchgate.net Similarly, Vorinostat has shown potential in glioma-bearing rodent models. saintjohnscancer.org

Prostate Cancer: HDACs are known to be overexpressed in prostate cancer, and their inhibition is a key therapeutic strategy. physiology.orguef.fi Preclinical studies using HDAC inhibitors in prostate cancer models have reported significant anti-tumor activity. frontiersin.org For example, the class I-specific HDAC inhibitor entinostat, when used in combination with immunotherapy, enhanced tumor growth inhibition in a castration-resistant prostate cancer mouse model. frontiersin.org The mechanisms involve the induction of apoptosis, cell cycle arrest, and the modulation of androgen receptor (AR) function, which is crucial in prostate cancer progression. nih.govacs.org

Efficacy in Specific Cancer Models (e.g., colitis-associated colonic tumorigenesis in mice)

Direct evidence supports the efficacy of this compound in a mouse model of colitis-associated colonic tumorigenesis. A study utilizing the azoxymethane (B1215336) (AOM) and dextran (B179266) sulfate (B86663) sodium (DSS) induced mouse model found that this compound demonstrated good efficacy. nih.gov This model mimics the progression from chronic inflammation to cancer, suggesting that this compound could play a role in preventing or treating inflammation-driven cancers of the colon. nih.gov The effectiveness in this model is linked to its high tissue-specific distribution in the colon. nih.gov

Efficacy in Non-Oncological Disease Models

The therapeutic potential of HDAC inhibition extends beyond cancer. While specific data on this compound in the following models is limited, research on other HDAC inhibitors provides proof-of-concept for this class of compounds.

Reduction of Mycobacterial Burden in Infection Models (e.g., zebrafish Mycobacterium marinum model)

The zebrafish embryo infected with Mycobacterium marinum serves as a well-established in vivo model for studying tuberculosis. nih.gov Studies have shown that the chemical inhibition of host HDAC activity can significantly reduce the mycobacterial burden in this model. nih.govnih.gov This host-directed therapy approach works by reprogramming the host's immune response to be more bactericidal. nih.govufmg.br Both broad-spectrum and selective HDAC inhibitors have been shown to enhance the antimicrobial response of macrophages, validating the potential of targeting host HDACs as a therapeutic strategy against intracellular pathogens like mycobacteria. nih.gov

Improvement of Phenotypes in Neurodegenerative Disease Models (e.g., R6/2 mouse model of Huntington's Disease)

Huntington's Disease (HD) is a neurodegenerative disorder where transcriptional dysregulation is a key pathogenic feature. nih.govhdsa.org The R6/2 mouse is a widely used model that recapitulates many aspects of the disease. hdsa.org Although specific studies on this compound in this model are not available, other HDAC inhibitors have shown therapeutic benefits. For example, the HDAC inhibitor suberoylanilide hydroxamic acid (SAHA) was found to cross the blood-brain barrier, increase histone acetylation in the brain, and significantly improve motor impairments in R6/2 mice. acs.org Another inhibitor, HDACi 4b, also ameliorated HD pathology in these mice, improving movement, reducing brain atrophy, and partially restoring normal gene transcription. hdsa.org These findings suggest that HDAC inhibition is a promising therapeutic avenue for Huntington's Disease. acs.orghdsa.org However, it is noteworthy that genetic knockdown of specific isoforms like HDAC3 and HDAC6 individually did not modify disease progression in the R6/2 model, indicating a complex mechanism of action. nih.govplos.org

Tissue Distribution and Target Engagement In Vivo

The in vivo efficacy of a compound is highly dependent on its pharmacokinetic profile, including its distribution to target tissues. Studies have reported that this compound (GCJ-490A) possesses a favorable pharmacokinetic profile. nih.govtypeset.io It exhibits high tissue distribution specificity, with notable concentrations observed in the colon and lung. nih.govtypeset.io This targeted distribution aligns with its demonstrated efficacy in a colitis-associated colon cancer model and its proposed use for non-small cell lung cancer. nih.govufmg.brtypeset.io Sustained pharmacodynamic effects, indicating target engagement, have been observed in vivo in mice. pnas.org

Interactive Data Table: Summary of Preclinical In Vivo Efficacy

Section Model System Compound Class/Specific Compound Key Finding Reference(s)
5.1.1 Glioma Xenograft/Allograft Models General HDAC Inhibitors Reduction in tumor volume and growth. researchgate.netnih.gov
5.1.1 Prostate Cancer Mouse Model General HDAC Inhibitors Enhanced tumor growth inhibition. nih.govfrontiersin.org
5.1.2 Colitis-Associated Colonic Tumorigenesis (AOM/DSS Mouse Model) This compound Good efficacy in reducing tumorigenesis. nih.gov
5.2.1 Mycobacterium marinum Infection (Zebrafish Embryo Model) General HDAC Inhibitors Significant reduction in mycobacterial burden. nih.govnih.gov
5.2.2 Huntington's Disease (R6/2 Mouse Model) General HDAC Inhibitors (SAHA, HDACi 4b) Improvement in motor function and brain pathology. acs.orghdsa.org
5.3 Mouse Models This compound (GCJ-490A) High tissue distribution in colon and lung. nih.govtypeset.io

Favorable Pharmacokinetic Profile (e.g., tissue distribution specificity in colon)

A notable characteristic of this compound is its advantageous pharmacokinetic (PK) profile, highlighted by its high tissue distribution specificity in the colon. nih.govresearchgate.net This targeted accumulation is a crucial factor in its efficacy against colitis-associated colon cancer, as demonstrated in the AOM-DSS mouse model. nih.govresearchgate.net The ability of the compound to concentrate in the target tissue enhances its therapeutic effects while potentially minimizing systemic exposure and associated side effects. The structural design of this compound, which includes an α-(S)-methyl-substituted benzyl (B1604629) group, contributes to its potent inhibitory activity against human HDACs and its favorable PK properties. nih.gov

In Vivo Modulation of Protein Acetylation Levels (e.g., HDAC2 and HDAC4 levels)

HDAC inhibitors exert their effects by altering the acetylation status of both histone and non-histone proteins, which in turn regulates gene expression and various cellular processes. haematologica.orgnih.govijbs.com While specific data on the direct modulation of HDAC2 and HDAC4 levels by this compound in vivo is not extensively detailed in the provided search results, the general mechanism of action for HDAC inhibitors involves the inhibition of HDAC enzymes, leading to an increase in protein acetylation. plos.orgnih.gov

For instance, studies with other HDAC inhibitors, such as SAHA, have shown a decrease in the protein levels of HDAC2 and HDAC4 in vivo in specific brain regions of mouse models, without affecting their mRNA transcript levels. plos.orgnih.gov This suggests a post-transcriptional mechanism of action, potentially involving proteasome-mediated degradation. plos.org Given that this compound is a potent HDAC inhibitor, it is plausible that it operates through a similar mechanism, leading to the hyperacetylation of histone and non-histone proteins by inhibiting the activity of HDACs, including potentially HDAC2 and HDAC4. The balance between histone acetyltransferases (HATs) and HDACs is critical for cellular homeostasis, and its disruption by HDAC inhibitors can trigger anti-tumor responses. nih.gov

The table below summarizes the key preclinical in vivo efficacy findings for this compound.

Parameter Finding Animal Model Reference
Pharmacokinetic ProfileHigh tissue distribution specificity in the colonAOM-DSS mouse model nih.govresearchgate.net
In Vivo EfficacyGood efficacy in colitis-associated colonic tumorigenesisAOM-DSS mouse model nih.govresearchgate.net

Combination Therapy Strategies in Animal Models

The therapeutic potential of HDAC inhibitors like this compound is often enhanced when used in combination with other anti-cancer treatments. cgtlive.comfrontiersin.org Preclinical studies have consistently demonstrated that combining HDAC inhibitors with established chemotherapeutic agents, targeted therapies, or immunomodulators can lead to synergistic anti-tumor effects. frontiersin.orgplos.orgnih.gov

Synergy with Established Anti-Cancer Agents

HDAC inhibitors have been shown to synergize with a variety of conventional anti-cancer drugs. nih.gov This includes agents that damage DNA, such as topoisomerase inhibitors, DNA synthesis inhibitors, and DNA intercalating agents like doxorubicin (B1662922) and cisplatin. nih.gov The proposed mechanism for this synergy involves the relaxation of chromatin structure induced by HDAC inhibitors, which enhances the access of DNA-damaging agents to their targets. frontiersin.org

For example, preclinical studies have demonstrated synergistic effects when combining HDAC inhibitors with paclitaxel (B517696) in various solid tumor models. plos.orgoncotarget.com This enhanced efficacy is attributed to cooperative effects on microtubule stabilization through tubulin acetylation. plos.org The combination of an HDAC6-selective inhibitor, ACY-241, with paclitaxel significantly suppressed solid tumor growth in xenograft models. oncotarget.com While specific combination studies involving this compound are not detailed, its potent HDAC inhibitory activity suggests a strong potential for synergistic effects with established anti-cancer agents in animal models.

Synergy with Other Targeted Therapies or Immune Modulators

The immunomodulatory properties of HDAC inhibitors present a compelling rationale for their combination with other targeted therapies and immune-based treatments. mdpi.comoncotarget.comnih.gov HDAC inhibitors can enhance anti-tumor immunity through multiple mechanisms, including the upregulation of MHC class I and II molecules on tumor cells, which improves antigen presentation to T cells. mdpi.com They can also promote the infiltration and function of cytotoxic CD8+ T cells within the tumor microenvironment. mdpi.com

This immunomodulatory activity suggests a strong potential for synergy with immune checkpoint inhibitors, such as anti-PD-1 antibodies. mdpi.com By reversing tumor cell immune evasion mechanisms, HDAC inhibitors can create a more favorable environment for the activity of immunotherapies. mdpi.com Furthermore, HDAC inhibitors have been investigated in combination with other targeted therapies, such as BET inhibitors and proteasome inhibitors, with promising preclinical results. researchgate.net The ability of HDAC inhibitors to modulate various cellular pathways makes them attractive partners for a wide range of targeted agents. nih.gov Although specific in vivo combination studies with this compound and immune modulators have not been identified in the search results, its classification as a potent HDAC inhibitor suggests it would likely exhibit similar synergistic properties.

The table below outlines potential combination strategies for HDAC inhibitors based on preclinical findings.

Combination Partner Mechanism of Synergy Potential Effect Reference
DNA Damaging Agents (e.g., Doxorubicin, Cisplatin)Chromatin relaxation, increased DNA accessibilityEnhanced cytotoxicity frontiersin.orgnih.gov
PaclitaxelCooperative microtubule stabilization via tubulin acetylationIncreased cell death, suppressed tumor growth plos.orgoncotarget.com
Immune Checkpoint Inhibitors (e.g., anti-PD-1)Enhanced antigen presentation, increased T-cell infiltration and functionImproved anti-tumor immune response mdpi.com
Other Targeted Therapies (e.g., BET inhibitors)Modulation of multiple oncogenic pathwaysSynergistic anti-proliferative effects researchgate.net

Structure Activity Relationship Sar and Rational Design of Hdac in H13 Analogues

Design Principles of HDAC Inhibitors (Zinc-Binding Group, Linker, Cap Group)

The design of most histone deacetylase inhibitors is based on a well-established pharmacophore model consisting of three key components: a Zinc-Binding Group (ZBG), a linker region, and a "cap" group. researchgate.nettandfonline.comturkjps.org This tripartite structure is essential for effectively interacting with the active site of the zinc-dependent HDAC enzymes. researchgate.netexplorationpub.com

Zinc-Binding Group (ZBG): This is the pharmacophoric element of the inhibitor, responsible for chelating the crucial Zn²⁺ ion located at the base of the enzyme's catalytic tunnel. explorationpub.commdpi.com The interaction with this zinc ion is decisive for the inhibitory activity. nih.gov Hydroxamic acids (-CONHOH) are the most common ZBGs used in HDAC inhibitors due to their strong zinc-binding affinity. explorationpub.comnih.gov This high affinity is a primary reason for their potency. nih.gov

Linker: This component connects the ZBG to the cap group and fits into the narrow, tube-like channel of the HDAC active site. explorationpub.commdpi.com Its length and composition are critical, as it interacts with the amino acid residues lining this channel. explorationpub.com While simple alkyl or vinyl linkers are generally well-tolerated, their structure can be modified to improve potency and influence isoform selectivity. mdpi.commdpi.com

Cap Group: The cap group is typically a larger, often aromatic or heterocyclic, moiety that interacts with residues on the surface of the enzyme, near the rim of the active site tunnel. researchgate.netexplorationpub.com Because the surface residues show more variation between different HDAC isoforms compared to the highly conserved catalytic tunnel, the design of the cap group is a primary strategy for achieving inhibitor selectivity. explorationpub.comnih.gov

SAR Studies of Bisthiazole-Based Hydroxamic Acids

The bisthiazole moiety serves as the cap group in the H13 class of inhibitors. Research into analogues of this class has provided significant insight into how modifications to the linker and substitutions on the cap group affect their biological activity. acs.org

Influence of Linker Length on Potency

The linker region in hydroxamic acid-based inhibitors typically consists of a hydrophobic chain. Its length is a critical determinant of inhibitory potency. Studies on various HDAC inhibitors have shown that altering the number of methylene (B1212753) units in the linker can significantly impact activity. For example, in a series of pteroic acid analogs, elongating the linker from a trimethylene to a longer chain improved HDAC1 and HDAC6 inhibitory effects. mdpi.com While specific data tables for linker variation in the H13 bisthiazole series are proprietary to the research that developed them, the general principle holds that an optimal linker length is required to properly position the ZBG for coordination with the zinc ion and the cap group for surface interactions.

A study on suberoylanilide hydroxamic acid (SAHA) based derivatives provides a clear example of this principle. The potency against HDAC6 was evaluated by varying the linker length.

Table 1: Effect of Linker Length on HDAC6 Inhibition

Compound Linker (n=number of CH₂ units) HDAC6 IC₅₀ (nM)
C1 n=5 82
C2 n=6 29
C3 n=7 23

Data synthesized from findings on mercaptoacetamide-based inhibitors, illustrating the principle of linker length optimization. nih.gov

This table demonstrates that a linker with seven methylene units provided the highest potency against HDAC6 in this particular series, highlighting the fine-tuning required for optimal activity.

Impact of Substitutions on Selectivity and Activity

Modifications to the cap group are a cornerstone of achieving both potency and selectivity. In the case of bisthiazole-based hydroxamic acids, substitutions on the thiazole (B1198619) rings can dramatically alter the inhibitor's profile. Compound H13, for instance, contains an α-(S)-methyl-substituted benzyl (B1604629) group on one of the thiazole rings, a feature that contributes to its potent activity against several cancer cell lines. acs.orgnih.gov

A focused library of 2,2'-bisthiazole-based hydroxamic acids allowed for rapid diversification of the substituent on one of the thiazole rings, including various alkyl, aryl, and alkenyl groups. acs.org This led to the discovery of compounds with inhibitory activities in the low micromolar to mid-nanomolar range. acs.org

Table 2: Impact of Cap Group Substitution on HDAC Inhibition (Illustrative)

Compound ID Substitution on Bisthiazole Ring Pan-HDAC IC₅₀ (nM) HCT-116 Cell Growth IC₅₀ (nM)
8a 4-methoxybenzyl 160 >10,000
8c 4-fluorobenzyl 70 8,300
8f 2-phenylethenyl 40 1,100
H13 α-(S)-methyl-benzyl Potent (Specific values not disclosed) Potent (Specific values not disclosed)

Data derived from related bisthiazole series to illustrate SAR principles. acs.orgacs.org

These findings underscore that even subtle changes to the cap group, such as the addition of a fluorine atom or the change from a benzyl to a styryl group, can have a profound impact on both enzymatic inhibition and cellular activity. The α-(S)-methyl substitution in H13 was identified as a particularly favorable modification. acs.org

Strategies for Enhancing Isoform Selectivity

Achieving selectivity for specific HDAC isoforms or classes is a major goal in drug design to minimize off-target effects. nih.gov This is typically pursued by exploiting structural differences in the enzyme's active site entrance, sub-pockets, and surface topology. mdpi.comnih.gov

Design of Selective Class I Inhibitors

Class I HDACs (HDAC1, 2, 3, and 8) are key targets in cancer therapy. explorationpub.com Selectivity for this class can be achieved through several strategies:

ZBG Modification: Using alternative ZBGs like 2-aminoanilides can confer selectivity for HDACs 1, 2, and 3. explorationpub.commdpi.com

Targeting the "Foot Pocket": HDAC1, 2, and 3 possess a "foot pocket" near the active site that is absent in other isoforms. rsc.org Designing inhibitors with bulky cap groups or specific linker functionalities that can occupy this pocket is a key strategy for achieving HDAC1/2 selectivity. nih.govresearchgate.net

Macrocyclic Caps: Compounds with macrocyclic cap groups, such as largazole (B1674506) and trapoxin A, have shown selectivity for Class I HDACs. mdpi.com

Design of HDAC3 or Other Specific Isoform Selective Inhibitors

HDAC3 has emerged as a critical target in its own right for various diseases. researchgate.net The pursuit of HDAC3-selective inhibitors often involves fine-tuning the inhibitor's structure to exploit subtle differences between HDAC3 and the highly similar HDAC1 and HDAC2 isoforms. mdpi.com

Cap Group Optimization: In a series of benzamides, the presence of a fluorine atom in the o-aminoanilide cap group provided selectivity for HDAC3 degradation. mdpi.com Another inhibitor, RGFP966, achieves high selectivity for HDAC3 (IC₅₀ of 0.08 µM) with a lack of potency for other HDACs. mdpi.com

Linker and ZBG Synergy: The combination of a specific ZBG and linker can lead to dramatic changes in selectivity. In one study, a 2-methylamino benzamide (B126) (compound 13) was a highly selective HDAC3 inhibitor, while the simple removal of the methyl group (compound 14) resulted in a pan-Class I inhibitor. nih.gov A 2-methylthiobenzamide (compound 16) yielded unprecedented selectivity of over 300-fold for HDAC3 compared to all other isoforms. nih.gov

These examples highlight that achieving isoform selectivity is a nuanced process, often relying on subtle structural modifications that exploit the unique topology of each target enzyme. The development of compounds like H13 and other bisthiazole-based analogues is part of this broader effort to create highly potent and selective HDAC inhibitors for therapeutic use. acs.org

Computational Chemistry Approaches

Computational chemistry plays a pivotal role in the rational design and optimization of HDAC-IN-H13 analogues. These in silico methods provide valuable insights into ligand-protein interactions, guide the design of new molecules, and prioritize compounds for synthesis, thereby accelerating the drug discovery process. vnu.edu.vnmdpi.com

Molecular docking is a fundamental computational tool used to predict the preferred orientation and binding affinity of a ligand when bound to a protein target. For this compound analogues, docking simulations are employed to elucidate their binding modes within the active sites of various HDAC isoforms. mdpi.comresearchgate.net

These simulations help to visualize how the bisthiazole cap group interacts with the surface residues of the enzyme, how the linker spans the catalytic tunnel, and how the ZBG coordinates with the active site zinc ion. tandfonline.com For example, docking studies on similar heterocyclic HDAC inhibitors have revealed key hydrogen bonding and hydrophobic interactions that contribute to binding affinity and selectivity. researchgate.net By comparing the docking poses and scores of different analogues, researchers can rationalize observed SAR data and make informed decisions for further structural modifications.

A typical molecular docking workflow involves preparing the 3D structures of the HDAC enzyme and the ligand, defining the binding site, running the docking algorithm to generate various binding poses, and then scoring these poses to estimate binding affinity. The results can highlight crucial interactions, such as π-π stacking between the thiazole rings and aromatic residues (e.g., phenylalanine) in the active site, which can be exploited in the design of more potent analogues. rsc.org

In silico screening and virtual ligand design are powerful computational strategies for identifying novel and potent HDAC inhibitors from large chemical libraries. vnu.edu.vn These methods can be broadly categorized into structure-based and ligand-based approaches.

Structure-based virtual screening (SBVS) utilizes the 3D structure of the target HDAC to dock and score a large number of compounds from a database. This approach is particularly useful for discovering novel scaffolds that can fit into the enzyme's active site. For the development of this compound analogues, SBVS can be used to screen for new cap groups or linkers that could potentially improve binding affinity or selectivity. researchgate.net

Ligand-based virtual screening (LBVS), on the other hand, relies on the knowledge of known active compounds. Pharmacophore modeling, a common LBVS technique, involves identifying the essential 3D arrangement of chemical features required for biological activity. A pharmacophore model for bisthiazole-based HDAC inhibitors would typically include features for the zinc-binding group, hydrophobic regions for the linker, and aromatic or hydrogen-bond acceptor/donor features for the bisthiazole cap. This model can then be used as a 3D query to search for new molecules with similar features. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) models are another ligand-based approach that correlates the chemical structures of a series of compounds with their biological activities. For this compound analogues, a 3D-QSAR model could be developed to predict the inhibitory potency of newly designed compounds, thereby guiding the synthetic efforts towards more promising candidates. mdpi.com

Synthetic Methodologies for Analogue Generation

The generation of a library of this compound analogues for SAR studies relies on efficient and flexible synthetic strategies. The ability to systematically and rapidly introduce structural diversity into the molecule is paramount.

Convergent synthesis is a highly effective strategy for preparing complex molecules like this compound analogues. This approach involves the independent synthesis of key fragments of the molecule, which are then coupled together in the final stages. nih.govresearchgate.net For the synthesis of bisthiazole-based HDAC inhibitors, a convergent approach would typically involve the separate synthesis of the bisthiazole cap group, the linker, and the ZBG-containing fragment.

This methodology offers several advantages over a linear synthesis. It allows for the rapid generation of analogues by simply using different building blocks for each fragment. For example, a variety of substituted bisthiazole fragments can be prepared and then coupled to a common linker-ZBG piece to explore the SAR of the cap group. acs.org The Hantzsch thiazole synthesis is a classical and versatile method for constructing the thiazole ring, which can be adapted for the synthesis of the bisthiazole core. mdpi.com

The key coupling reactions in a convergent synthesis need to be high-yielding and reliable. Common coupling strategies include amide bond formation and cross-coupling reactions like the Negishi coupling to connect the different fragments. acs.org

Modular synthetic approaches, such as click chemistry, are increasingly being employed in drug discovery for the rapid and efficient generation of compound libraries. frontiersin.orgnih.gov The Huisgen 1,3-dipolar cycloaddition, the premier example of a click reaction, involves the reaction of an azide (B81097) with an alkyne to form a stable triazole ring.

This modular approach can be readily applied to the synthesis of this compound analogues. For instance, the linker can be constructed to contain a triazole moiety by coupling an azide-functionalized cap group with an alkyne-functionalized linker-ZBG fragment, or vice versa. The resulting triazole ring can also participate in binding interactions within the HDAC active site.

The key advantage of click chemistry is its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups, which simplifies the synthesis and purification of the final compounds. This allows for the creation of a diverse library of analogues in a time- and resource-efficient manner, facilitating comprehensive SAR studies. Other modular approaches, such as multicomponent reactions (MCRs), also offer a powerful means to generate structural diversity from simple starting materials in a single step. frontiersin.org

Future Research Directions and Therapeutic Implications of Hdac in H13

Refinement of Isoform Selectivity for Reduced Off-Target Effects

A significant challenge in the development of HDAC inhibitors is achieving high selectivity for specific HDAC isoforms. patsnap.commdpi.com Pan-HDAC inhibitors, which target multiple isoforms, can lead to undesirable off-target effects and toxicity due to the diverse roles of different HDAC isoforms in normal physiological processes. patsnap.comnih.gov Future research on HDAC-IN-H13 will aim to precisely characterize its inhibitory profile across all HDAC isoforms (Class I, IIa, IIb, and IV). Strategies to refine isoform selectivity could involve structural modifications of this compound to enhance binding affinity for particular isoforms while reducing activity against others. patsnap.com Increased isoform selectivity is crucial for minimizing off-target toxicity, such as cardiac or neurological issues, and potentially improving the therapeutic index. patsnap.comnih.gov Assessing the compound's effect on tubulin acetylation, primarily mediated by HDAC6, can serve as an indicator of class I selectivity. nih.gov

Elucidation of Comprehensive Molecular Signaling Networks Affected by this compound

Understanding the complete spectrum of molecular signaling networks influenced by this compound is essential for defining its therapeutic utility and identifying potential combination therapies. HDAC inhibitors affect gene expression by altering histone acetylation, which in turn impacts various cellular pathways, including those involved in cell cycle control, apoptosis, DNA damage repair, and immune responses. patsnap.comfrontiersin.orgnih.govnih.govmdpi.com Research will focus on using advanced techniques, such as transcriptomics, proteomics, and phosphoproteomics, to map the downstream effects of this compound on key signaling nodes. This includes investigating its impact on pathways frequently dysregulated in diseases, such as the Akt, CDK, and p53 pathways. frontiersin.orgnih.govnih.gov Identifying the specific protein substrates, both histone and non-histone, that are acetylated or deacetylated by this compound is also a critical area of investigation. patsnap.comnih.gov

Exploration of Novel Disease Applications in Pre-clinical Settings

Given the broad involvement of HDACs in various pathological conditions, pre-clinical research will explore the potential of this compound in a wider range of diseases beyond those typically targeted by existing HDAC inhibitors. While current HDAC inhibitors are primarily investigated for hematological malignancies and some solid tumors, the role of HDACs in neurodegenerative disorders, cardiovascular diseases, inflammatory conditions, and fibrotic diseases is becoming increasingly recognized. nih.govbmbreports.orgpatsnap.comfrontiersin.org Pre-clinical studies using in vitro and in vivo disease models will assess the efficacy of this compound in these novel applications. This includes evaluating its impact on disease-specific mechanisms, such as aberrant protein aggregation in neurodegeneration or excessive extracellular matrix deposition in fibrosis. bmbreports.orgfrontiersin.org

Development of Biomarkers for Predicting Response to this compound

Identifying biomarkers that can predict patient response to this compound is crucial for implementing personalized medicine approaches. capes.gov.brgoogle.come-crt.org Biomarkers can help select patients most likely to benefit from treatment and avoid exposing non-responders to potentially toxic therapies. Research will focus on identifying molecular markers, such as specific HDAC isoform expression levels, acetylation status of key proteins, or genetic alterations, that correlate with sensitivity or resistance to this compound. activemotif.comcapes.gov.brgoogle.come-crt.org The use of 'omics' technologies and analysis of patient-derived samples in pre-clinical studies will be instrumental in discovering and validating such biomarkers. capes.gov.brgoogle.com

Strategies to Overcome Potential Resistance Mechanisms in Disease Models

The development of resistance is a major challenge in the long-term efficacy of many targeted therapies, including HDAC inhibitors. mdpi.comnih.govresearchgate.netfrontiersin.org Future research on this compound will investigate potential mechanisms of acquired or intrinsic resistance in relevant disease models. These mechanisms can involve alterations in drug efflux, activation of pro-survival signaling pathways, epigenetic modifications, or changes in the tumor microenvironment. nih.govmdpi.comresearchgate.netfrontiersin.org Strategies to overcome resistance will be explored, including combination therapies with other targeted agents, chemotherapies, or immunotherapies that can circumvent or counteract the resistance mechanisms. patsnap.comresearchgate.netfrontiersin.orgmdpi.commedsci.org Pre-clinical studies evaluating the efficacy of this compound in combination regimens and identifying synergistic interactions will be a key focus. patsnap.commdpi.commedsci.org

Q & A

Q. What is the mechanism of HDAC inhibition by HDAC-IN-H13, and how does it differ from other HDAC inhibitors?

this compound selectively targets Class I HDAC isoforms (e.g., HDAC1, HDAC3) through competitive inhibition, as demonstrated via enzymatic assays and molecular docking studies. Unlike pan-HDAC inhibitors (e.g., SAHA), its selectivity reduces off-target effects, which can be confirmed using isoform-specific activity assays . To validate mechanism, researchers should:

  • Perform in vitro HDAC activity assays with recombinant enzymes.
  • Use Western blotting to assess histone acetylation levels in treated cell lines.
  • Compare IC₅₀ values against reference inhibitors to establish selectivity .

Q. How should researchers design initial in vitro experiments to evaluate this compound’s efficacy?

A robust experimental design includes:

  • Dose-response curves : Test concentrations spanning 0.1–10 µM to determine IC₅₀.
  • Cell viability assays (e.g., MTT): Differentiate cytotoxic effects from HDAC-specific activity.
  • Control groups : Use known HDAC inhibitors (e.g., TSA) and solvent controls (e.g., DMSO).
  • Time-course studies : Assess acetylation changes at 6, 12, and 24 hours post-treatment .

Q. What are the critical parameters for validating this compound’s stability in cell culture media?

Stability impacts reproducibility. Key steps:

  • HPLC/MS analysis : Quantify compound degradation over 24–72 hours in media.
  • Temperature/pH monitoring : Ensure media conditions (e.g., 37°C, pH 7.4) do not alter compound integrity.
  • Solubility testing : Use dynamic light scattering (DLS) to confirm absence of aggregation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s pro-apoptotic effects across cancer cell lines?

Contradictions may arise from cell-specific epigenetic landscapes or assay variability. Mitigation strategies:

  • Standardize assays : Use identical protocols (e.g., Annexin V/PI staining) across labs.
  • Multi-omics integration : Combine RNA-seq (gene expression) with ChIP-seq (histone acetylation) to identify context-dependent pathways.
  • Meta-analysis : Compare datasets from public repositories (e.g., GEO) to identify confounding variables .

Q. What statistical approaches are recommended for analyzing dose-dependent synergy between this compound and chemotherapeutics?

Use Chou-Talalay combination index (CI) :

  • Calculate CI values using CompuSyn software.
  • Validate synergy via Bliss independence or Loewe additivity models.
  • Include error propagation analysis to account for variability in triplicate experiments .

Q. How to optimize this compound’s pharmacokinetic (PK) profiling for in vivo studies?

Advanced PK optimization involves:

  • LC-MS/MS quantification : Measure plasma/tissue concentrations at multiple timepoints.
  • Metabolite identification : Use high-resolution mass spectrometry to detect phase I/II metabolites.
  • Tissue distribution studies : Compare bioavailability in target organs (e.g., liver vs. tumor) .

Q. What methodologies are effective for integrating this compound’s epigenetic effects with proteomic data?

A systems biology approach:

  • Tandem mass tag (TMT) proteomics : Quantify acetylation-dependent protein expression changes.
  • Pathway enrichment analysis : Use tools like STRING or Metascape to link HDAC inhibition to functional pathways.
  • Machine learning : Train models to predict downstream targets using histone modification datasets .

Methodological Best Practices

  • Literature Review : Prioritize primary sources (e.g., Nature Chemical Biology, Cell Chemical Biology) over reviews. Use PubMed/MEDLINE with MeSH terms like “HDAC inhibitors” AND “epigenetic therapy” .
  • Data Transparency : Share raw data (e.g., proteomics, dose-response curves) via repositories like Zenodo or Figshare .
  • Reproducibility : Include detailed Supplemental Methods (e.g., buffer compositions, instrument settings) in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.